4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester is a member of benzodioxoles.
Brand Name: Vulcanchem
CAS No.:
VCID: VC6177868
InChI: InChI=1S/C15H16N2O5/c1-3-20-14(18)12-8(2)16-15(19)17-13(12)9-4-5-10-11(6-9)22-7-21-10/h4-6,13H,3,7H2,1-2H3,(H2,16,17,19)
SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C
Molecular Formula: C15H16N2O5
Molecular Weight: 304.30 g/mol

4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC6177868

Molecular Formula: C15H16N2O5

Molecular Weight: 304.30 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester -

Specification

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
IUPAC Name ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C15H16N2O5/c1-3-20-14(18)12-8(2)16-15(19)17-13(12)9-4-5-10-11(6-9)22-7-21-10/h4-6,13H,3,7H2,1-2H3,(H2,16,17,19)
Standard InChI Key SFJUFKUJXZOETL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C
Canonical SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid ethyl ester, reflects its hybrid structure. Its molecular formula is C15H16N2O5\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{5}, with a molecular weight of 304.30 g/mol. The benzodioxole group (1,3-benzodioxol-5-yl) contributes a bicyclic ether system, while the dihydropyrimidine ring incorporates a ketone (2-oxo) and methyl substituent (6-methyl). The ethyl ester functional group at position 5 completes the structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H16N2O5\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{5}
Molecular Weight304.30 g/mol
SMILES NotationCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)C
InChI KeySFJUFKUJXZOETL-UHFFFAOYSA-N

Crystallographic and Stereochemical Insights

X-ray crystallography of analogous compounds reveals critical structural details. For example, the dihedral angle between the benzodioxole and pyrimidine rings in related structures ranges from 56.5° to 89.5°, influencing molecular packing and stability . In the title compound, the 1,3-dioxole fragment adopts an envelope conformation, with the methylene carbon deviating by 0.232 Å from the plane of the remaining atoms . Intermolecular interactions, such as C–H⋯π bonds and N–H⋯S hydrogen bonds, stabilize the crystal lattice, as observed in structurally similar pyrimidine derivatives .

Synthetic Methodologies

Reaction Pathways and Optimization

Synthesis typically involves a multi-step sequence starting with the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate under acidic conditions, followed by cyclization with urea or thiourea derivatives. A representative protocol includes:

  • Knoevenagel Condensation: Reaction of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in ethanol catalyzed by piperidine, yielding an α,β-unsaturated ketone intermediate.

  • Biginelli Cyclization: Treatment with urea and hydrochloric acid under reflux to form the dihydropyrimidine ring .

Alternative routes employ coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between carboxylic acid derivatives and aniline intermediates . For instance, EDCI-mediated coupling in dichloromethane under argon atmosphere achieves yields exceeding 60% after 48 hours .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Knoevenagel CondensationPiperidine, ethanol, reflux75–85%
Biginelli CyclizationHCl, urea, ethanol, 80°C60–70%
EDCI CouplingEDCI, DMAP, DCM, 48 h60–65%

Purification and Characterization

Purification often involves recrystallization from ethanol or ethyl acetate, with final products characterized by 1H^1\text{H}-NMR, IR, and mass spectrometry . Single-crystal X-ray diffraction confirms stereochemical assignments, as demonstrated for the analogous compound 5o, which shares the (E)-configuration of the oximino group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator